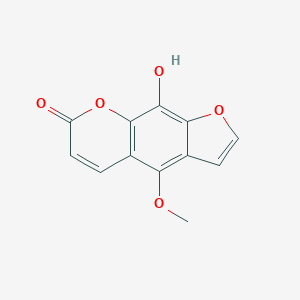

8-Hydroxybergapten

Beschreibung

Environmental Factors Influencing Biosynthesis (e.g., Light)

The biosynthesis of furanocoumarins, including the pathway leading to 8-hydroxybergapten, is not static but is significantly modulated by a variety of external environmental stimuli. These factors can induce or enhance the production of these compounds as part of a plant's defense mechanism. Key influencing factors include light, physical damage, and other stressors.

Influence of Light:

Light is a critical environmental factor that regulates the synthesis of furanocoumarins. The quality and quantity of light can have profound effects on the metabolic pathways leading to these compounds.

Ultraviolet (UV) Radiation: Exposure to UV light, particularly UV-A radiation, is a well-documented inducer of furanocoumarin biosynthesis. theses.fr This response is considered a protective mechanism, as the compounds can act as "sunscreens" by absorbing UV radiation. theses.fr In studies on wild parsnip (Pastinaca sativa), UV radiation increased the concentration of most furanocoumarins. nih.gov The induction of these phototoxic compounds upon UV exposure may enhance the plant's resistance to herbivores. nih.gov However, the response can be complex; in some North American populations of Heracleum lanatum and Pastinaca sativa, the total concentration of linear furanocoumarins was negatively correlated with UV irradiance, while the less phototoxic angular furanocoumarins were unaffected. cenmed.com

Light Quality (Wavelength): Different wavelengths of light can distinctly influence the production of linear furanocoumarins. The expression of genes involved in the biosynthetic pathway is highly inducible by blue light. In studies on Brosimum gaudichaudii, cultivation under blue light or a combination of blue and red light (specifically a 3:1 ratio) triggered changes that led to a higher production of secondary metabolites in the leaves. Conversely, exposure to a blue/red ratio of 1:1 induced increases in psoralen concentration, possibly by diverting carbon from primary metabolism.

Data Table: Effect of Light Conditions on Furanocoumarin Production

| Light Condition | Plant Species | Observed Effect on Furanocoumarin Production | Reference |

| UV Radiation | Pastinaca sativa (Wild Parsnip) | Increased concentration of most furanocoumarins (excluding imperatorin and sphondin). | nih.gov |

| UV Radiation | Heracleum lanatum | Negative correlation between UV irradiance and total linear furanocoumarins. | cenmed.com |

| Blue Light / Blue:Red (3:1) | Brosimum gaudichaudii | Higher production of secondary metabolites in leaves. | |

| Blue:Red (1:1) | Brosimum gaudichaudii | Increased concentration of psoralen. |

Other Environmental Stressors:

Besides light, other biotic and abiotic factors can trigger an increase in furanocoumarin levels:

Physical and Mechanical Damage: Wounding from insect bites or manual damage can induce furanocoumarin production. In Pastinaca sativa leaves, insect bites led to increases in individual furanocoumarin compounds ranging from 140% to 270%. Even the damage incurred during transportation and storage can result in up to a 10-fold higher content of these metabolites compared to non-damaged samples.

Pathogen Attack: Furanocoumarins act as phytoalexins, and their synthesis is often enhanced in response to microbial infections. Infection of celery with pathogens like Sclerotinia sclerotiorum has been shown to increase the production of existing furanocoumarins. theses.fr

Pollution: Exposure to air and water pollution can stimulate biosynthesis. For example, celery plants exposed to acidic fog (pH 2.0) showed a dramatic increase in the concentrations of phototoxic furanocoumarins like psoralen, bergapten, and xanthotoxin—up to 540% in leaves compared to controls. nih.gov

Eigenschaften

IUPAC Name |

9-hydroxy-4-methoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O5/c1-15-10-6-2-3-8(13)17-12(6)9(14)11-7(10)4-5-16-11/h2-5,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJHUMZXIJPVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166854 | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-hydroxy-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9-Hydroxy-4-methoxypsoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1603-47-0 | |

| Record name | 8-Hydroxybergapten | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1603-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxybergapten | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-hydroxy-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxybergapten | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBZ9E8KHG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9-Hydroxy-4-methoxypsoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

222.5 - 223 °C | |

| Record name | 9-Hydroxy-4-methoxypsoralen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 8-hydroxybergapten and Analogs

Chemical Synthesis Approaches

Chemical synthesis provides versatile pathways to 8-hydroxybergapten and its derivatives, often starting from other naturally occurring furanocoumarins like bergapten.

This compound can undergo oxidation reactions to produce various derivatives. These reactions are typically performed using common oxidizing agents. For instance, cytochrome P450 enzymes, which are monooxygenases, are known to catalyze oxidation reactions on a wide range of compounds, including the hydroxylation of bergapten to this compound. t3db.ca While specific oxidation products of this compound itself are varied, the process represents a key method for creating new analogs.

Key Oxidizing Agents:

| Reagent | Description |

|---|---|

| Potassium permanganate | A strong oxidizing agent capable of modifying the functional groups of this compound. |

| Hydrogen peroxide | Used in the synthesis of this compound from bergapten. |

| Cytochrome P450 | A class of enzymes that catalyze oxidation reactions, including hydroxylations. t3db.ca |

The functional groups of this compound can be modified through reduction reactions. This allows for the synthesis of a variety of analogs with altered properties. For example, reducing agents can target specific moieties on the furanocoumarin core. A general method for synthesizing coumarin derivatives involves the use of palladium on carbon in the presence of hydrogen gas for reduction. researchgate.net

Common Reducing Agents:

| Reagent | Description |

|---|---|

| Sodium borohydride | A common reagent used for the reduction of functional groups on the this compound molecule. |

| Palladium on carbon (Pd/C) | A catalyst used with hydrogen gas for reduction reactions in the synthesis of coumarin derivatives. researchgate.net |

The hydroxyl group at the C8-position is a key site for substitution reactions, enabling the creation of numerous derivatives. However, the hydroxyl group is typically a poor leaving group, often necessitating its conversion into a better leaving group to facilitate substitution. libretexts.org These reactions frequently involve reagents like alkyl halides to introduce new functional groups. A notable application is the O-methylation of this compound to produce isopimpinellin, a reaction mediated by O-methyltransferases in biosynthetic pathways. acs.orgmedchemexpress.comcdnsciencepub.com Chemical modification at this site has also been explored to enhance properties like lipophilicity. researchgate.netresearchgate.net

A significant challenge in the synthesis of this compound and its analogs is controlling the regioselectivity—the specific position at which a chemical reaction occurs. The hydroxylation of bergapten to this compound highlights the difference between chemical and enzymatic approaches in achieving this control.

Enzymatic hydroxylation using recombinant cytochrome P450 enzymes (like CYP71AJ4) demonstrates high regioselectivity, with over 95% of the reaction occurring at the desired C8-position. In contrast, chemical hydroxylation using hydrogen peroxide and acetic acid is less precise, resulting in a regioselectivity of approximately 78%.

Yield is another critical factor. The enzymatic approach not only offers better regioselectivity but also a higher yield of 82%, compared to the 65-70% yield from the chemical synthesis method.

Table 1: Comparison of Hydroxylation Methods for this compound Synthesis

| Method | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (%) |

| Chemical | H₂O₂ / Acetic Acid | 80 | 24 | 68 | 78 |

| Enzymatic | CYP71AJ4 | 30 | 12 | 82 | 95 |

This table is based on data from a comparative analysis of hydroxylation methods.

The choice of catalysts and reagents is fundamental to directing the synthetic pathway and achieving desired products. In the synthesis and modification of this compound, several key substances are employed.

For Synthesis (Hydroxylation of Bergapten):

Chemical: Hydrogen peroxide (H₂O₂) in acetic acid serves as the primary reagent.

Enzymatic: Cytochrome P450 enzymes, specifically from engineered microorganisms like E. coli, act as highly selective biocatalysts.

For Further Derivatization:

Oxidation: Potassium permanganate is a commonly cited oxidizing agent.

Reduction: Sodium borohydride is a standard reducing agent for modifying functional groups.

Substitution/Methylation: In biological systems, S-adenosyl methionine is the methyl donor for O-methyltransferase enzymes that convert this compound to isopimpinellin. wikipedia.org For chemical synthesis, alkyl halides are common substitution reagents.

Reduction Reactions and Functional Group Modifications

Regioselectivity and Yield Optimization

Biotechnological and Biotransformation Approaches

Biotechnological and biotransformation methods offer promising and sustainable alternatives for the production of this compound and its analogs. These approaches often utilize plant cell cultures, isolated enzymes, or whole microbial systems to perform specific and efficient chemical conversions.

Fermentation using Plant Cell Cultures (e.g., Ruta graveolens)

Plant cell cultures, particularly from Ruta graveolens (common rue), have been investigated for the production of furanocoumarins, including this compound. mdpi.com These cultures can be grown in bioreactors, allowing for a controlled and scalable production process. The biosynthesis of this compound in Ruta graveolens involves a series of enzymatic steps, and the induction of these pathways can sometimes be enhanced by elicitors. For instance, treating Ruta graveolens cell cultures with specific elicitors has been shown to increase the activity of enzymes like xanthotoxol O-methyltransferase, which is involved in the furanocoumarin biosynthesis pathway. scribd.com While large-scale fermentation of plant cells can be technically challenging, it presents a renewable method for producing complex natural products like this compound.

Enzymatic Synthesis utilizing O-methyltransferases

O-methyltransferases (OMTs) are key enzymes in the biosynthesis of many furanocoumarins, catalyzing the transfer of a methyl group to a hydroxyl substituent. acs.org Specific OMTs are responsible for the methylation steps leading to the formation of various furanocoumarin derivatives. In the biosynthesis of isopimpinellin, this compound serves as a crucial intermediate, being methylated by a specific 8-O-methyltransferase. nih.gov

Research has identified and characterized several OMTs from different plant species, such as Cnidium monnieri, that can efficiently transform various furanocoumarin precursors. acs.org For example, two OMTs from C. monnieri, designated CmOMT1 and CmOMT2, have been shown to efficiently convert bergaptol and this compound into bergapten and isopimpinellin, respectively. acs.org These enzymes exhibit substrate specificity, which is a valuable trait for targeted synthesis.

To enhance the reusability and stability of enzymes for industrial applications, immobilization techniques are often employed. nih.govresearchgate.net This involves attaching the enzymes to or entrapping them within a solid support material. nih.govnih.govmdpi.com Common methods include adsorption, covalent binding, entrapment, and cross-linking. nih.govnih.gov

Adsorption: This method relies on weak interactions, such as van der Waals forces or hydrophobic interactions, to bind the enzyme to a support. nih.govmdpi.com

Covalent Binding: This technique forms strong, stable bonds between the enzyme and the support through functional groups on the enzyme's surface. nih.gov

Entrapment: The enzyme is physically confined within a porous matrix, such as a hydrogel or a microcapsule. nih.govmdpi.com

Cross-linking: Bifunctional reagents are used to create chemical bonds between enzyme molecules, forming aggregates. nih.gov

Table 1: Common Enzyme Immobilization Techniques

| Immobilization Technique | Description | Key Features |

|---|---|---|

| Adsorption | Enzymes are physically bound to the surface of a water-insoluble carrier through weak interactions. nih.govmdpi.com | Simple, mild conditions, but potential for enzyme leakage. nih.gov |

| Covalent Binding | Stable chemical bonds are formed between the enzyme and the support material. nih.gov | Strong and stable attachment, but can sometimes alter enzyme conformation and activity. nih.gov |

| Entrapment | Enzymes are physically enclosed within a polymeric network or membrane. nih.gov | Protects the enzyme from the bulk environment, but can introduce diffusion limitations. nih.gov |

| Cross-linking | Enzymes are chemically linked to each other to form insoluble aggregates. nih.gov | Carrier-free method, but can sometimes lead to enzyme denaturation. researchgate.net |

Cell-free extracts provide a simplified system for enzymatic synthesis by utilizing the cellular machinery without the complexities of maintaining whole, living cells. frontiersin.orgbiorxiv.orgnih.gov These extracts, containing the necessary enzymes, can be prepared from plant cells or microorganisms. frontiersin.org For example, cell-free extracts from Ruta graveolens cells have been shown to catalyze the O-methylation of this compound to isopimpinellin. medchemexpress.commedchemexpress.com This approach allows for higher concentrations of enzymes and substrates, potentially leading to increased reaction rates and yields. frontiersin.org The use of heat-treated crude extracts from organisms like E. coli expressing thermostable enzymes has also been demonstrated to create stable biocatalytic systems. frontiersin.org

Enzyme Immobilization Techniques

Microbial Biotransformation for Analog Generation (e.g., Filamentous Fungi)

Microbial biotransformation utilizes whole microorganisms, such as filamentous fungi, to modify chemical compounds, leading to the generation of new analogs. researchgate.netresearchgate.net Fungi produce a wide array of enzymes that can perform various reactions, including hydroxylation, reduction, and ring-opening on coumarin structures. researchgate.netresearchgate.net Genera like Aspergillus and Cunninghamella are frequently used for these transformations. researchgate.netnih.gov

This method has been successfully applied to various furanocoumarins to produce novel derivatives. researchgate.net For instance, the biotransformation of peucedanin by Aspergillus niger resulted in a new hydroxylated metabolite. nih.gov While direct biotransformation of this compound by filamentous fungi is not extensively detailed in the provided context, the general capability of these organisms to modify furanocoumarins suggests the potential for generating novel this compound analogs with potentially altered biological activities. researchgate.netresearchgate.net The goal of these biotransformations is often to create compounds with enhanced bioactivity or other desirable properties. researchgate.netresearchgate.net

Semisynthetic Modifications for Enhanced Bioactivity (e.g., Lipophilicity)

Semisynthetic approaches involve the chemical modification of a natural product to enhance its properties. In the case of furanocoumarins, increasing lipophilicity has been a target for improving bioactivity. researchgate.netresearchgate.net It is suggested that enhanced lipophilicity may improve the penetration of the compound into pathogenic microorganisms, leading to a better antimicrobial effect. researchgate.netresearchgate.net

One study demonstrated that a semisynthetic derivative of an isolated furanocoumarin, 12-(2'-chloropropan-2'-yl)-8-hydroxybergapten, with increased lipophilicity showed improved antimicrobial activity compared to the parent compound. researchgate.netresearchgate.netuomosul.edu.iq This highlights the potential of semisynthetic modifications to generate more potent analogs of this compound.

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 72433 |

| Bergapten | 2355 |

| Isopimpinellin | 4781 |

| Xanthotoxol | 73591 |

| Bergaptol | 10459 |

| 5-Hydroxyxanthotoxin | 73590 |

| Peucedanin | 73589 |

| Imperatorin | 4683 |

| Oreoselon | 68427 |

Precursor Role in Synthesis of Other Furanocoumarin Derivatives

This compound (also known as 5-methoxy-8-hydroxypsoralen) is a naturally occurring linear furanocoumarin that serves as a crucial intermediate in the biosynthesis of more complex furanocoumarin derivatives. nih.gov Its chemical structure, featuring a reactive hydroxyl group at the C-8 position, makes it a valuable precursor for both natural enzymatic conversions and semi-synthetic modifications.

In plant biosynthetic pathways, this compound is a direct precursor to isopimpinellin (5,8-dimethoxypsoralen). This conversion is a key step in the diversification of furanocoumarins in various plant species, including Ruta graveolens (common rue) and Cnidium monnieri. The biosynthesis involves the specific O-methylation of the hydroxyl group at the 8-position of this compound. idrblab.netscribd.com This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). idrblab.net

Research on cell-free extracts from Ruta graveolens has identified distinct O-methyltransferases that mediate this step. idrblab.net Similarly, studies on cultured parsley cells have shown that while S-adenosyl-L-methionine:xanthotoxol O-methyltransferase (XMT) primarily methylates xanthotoxol, it can also methylate the 8-hydroxy group of this compound, albeit at a much lower relative rate. nih.gov More recent investigations into the medicinal plant Cnidium monnieri have identified two O-methyltransferases, CmOMT1 and CmOMT2, that efficiently catalyze the transformation of this compound into isopimpinellin. scribd.com

Beyond its role in natural product biosynthesis, the hydroxyl group of this compound provides a site for synthetic chemical modifications. Researchers have utilized it as a starting scaffold to create novel semi-synthetic furanocoumarin derivatives. For instance, to explore the impact of lipophilicity on biological activity, this compound was chemically modified to produce 12-(2'-chloropropan-2'-yl)-8-hydroxybergapten. This demonstrates its utility as a versatile precursor for generating new analogs with tailored chemical properties.

The role of this compound as a precursor is summarized in the following table, highlighting the derivatives formed through enzymatic or chemical synthesis.

Derivatives Synthesized from this compound

This table is interactive. You can sort and filter the data.

| Precursor | Derivative | Type of Synthesis | Key Enzyme/Reagent | Source Organism/Method |

| This compound | Isopimpinellin | Enzymatic (Biosynthesis) | 8-O-Methyltransferase | Ruta graveolens idrblab.net |

| This compound | Isopimpinellin | Enzymatic (Biosynthesis) | CmOMT1, CmOMT2 | Cnidium monnieri scribd.com |

| This compound | Isopimpinellin | Enzymatic (Biosynthesis) | Xanthotoxol O-methyltransferase (low activity) | Parsley (Petroselinum crispum) cells nih.gov |

| This compound | 12-(2'-chloropropan-2'-yl)-8-hydroxybergapten | Chemical (Semi-synthesis) | Not Specified | Laboratory Synthesis |

Mechanistic Investigations of 8-hydroxybergapten Biological Activities

Dermatological Applications and Mechanisms

8-Hydroxybergapten, a naturally occurring furanocoumarin, has garnered scientific interest for its diverse biological activities, particularly in the field of dermatology. Its mechanisms of action are primarily associated with its ability to modulate key enzymatic processes within the skin, influencing skin elasticity, pigmentation, and the treatment of specific skin disorders.

The anti-wrinkle properties of this compound are attributed to a dual-action mechanism: the prevention of collagen degradation and the promotion of new collagen synthesis. google.com This compound has been identified as an effective component for anti-wrinkle applications in skin preparations. medchemexpress.com

Collagen, a critical protein for maintaining skin structure and elasticity, is broken down by the enzyme collagenase. The aging process is often associated with increased collagenase activity, leading to the formation of wrinkles. This compound exerts an anti-wrinkle effect by inhibiting the activity of collagenase. By preventing the breakdown of existing collagen, it helps to preserve the skin's firmness and reduce the appearance of wrinkles.

In addition to preventing collagen degradation, this compound actively stimulates the production of new collagen in human fibroblasts. google.comkoreascience.krresearchgate.net Research has demonstrated that this compound possesses a significant collagen synthesis-promoting effect. google.commolaid.com One study isolated this compound from the root of Angelica dahurica and confirmed its ability to stimulate collagen biosynthesis in human fibroblast cells. koreascience.krresearchgate.net

A study comparing its efficacy showed that this compound had a superior collagen synthesis effect compared to vitamin C, a well-known collagen booster. google.com

Table 1: Effect of this compound on Collagen Synthesis

| Concentration (μg/mL) | Amount of Collagen Synthesized (ng/mL) | Rate of Increase in Collagen Synthesis (%) |

| 0 (Control) | 23.5 | 0 |

| 0.01 | 30.1 | 28.1 |

| 0.1 | 34.2 | 45.5 |

| 1.0 | 32.5 | 38.3 |

| 10.0 | 29.8 | 26.8 |

This table is based on data from patent WO2005037270A1, demonstrating the dose-dependent effect of this compound on collagen production in human fibroblasts. google.com

The skin-whitening properties of this compound are linked to its ability to inhibit melanin production. Melanin is the primary pigment responsible for skin color, and its overproduction can lead to hyperpigmentation. phcogj.com By regulating melanin synthesis, this compound can contribute to a lighter skin tone.

The key mechanism behind the skin-whitening effect of this compound is the inhibition of tyrosinase. researchgate.net Tyrosinase is a crucial copper-containing enzyme that catalyzes the initial and rate-limiting steps in the biosynthesis of melanin. phcogj.comresearchgate.net By inhibiting this enzyme, this compound effectively reduces the production of melanin, leading to a skin-lightening effect. This inhibitory action makes it a compound of interest for cosmetic applications aimed at whitening and depigmentation. researchgate.net The herb Angelica dahurica (Bai Zhi), which contains this compound, has a history of use in traditional Chinese medicine for skin whitening purposes. researchgate.net

Vitiligo is a skin condition characterized by the loss of pigment-producing cells called melanocytes, resulting in white patches on the skin. drhoenle.de this compound, like other psoralens, is used in combination with ultraviolet (UV) light exposure in a therapy known as PUVA (Psoralen + UVA) to treat vitiligo. drhoenle.de

The mechanism involves the photosensitizing properties of the compound. semanticscholar.org When activated by UVA radiation, this compound is thought to stimulate the proliferation and migration of functional melanocytes from the hair follicles and the borders of the vitiligo lesions. drhoenle.deplasticsurgerykey.com This stimulation encourages the repigmentation of the depigmented skin, as the newly activated melanocytes produce melanin. drhoenle.de Clinical studies have indicated that treatment with this compound combined with UV exposure can lead to significant repigmentation in patients with vitiligo. This process typically begins with small, freckle-like brown spots around the hair roots, which can then expand and merge. drhoenle.de

Collagenase Inhibition

Wound Healing Potential

The process of wound healing is a complex and dynamic series of events involving inflammation, proliferation, and remodeling. frontiersin.orgmsjonline.orgresearchgate.net Key cells such as fibroblasts play a crucial role throughout these phases. frontiersin.org Various growth factors and cytokines, including transforming growth factor-beta (TGF-β), vascular endothelial growth factor (VEGF), and others, are instrumental in stimulating angiogenesis and tissue regeneration. frontiersin.orgamegroups.org

Natural compounds have been investigated for their potential to enhance wound healing. For instance, curcumin has been shown to accelerate wound healing by increasing the production of anti-inflammatory cytokines and promoting collagen synthesis. amegroups.org Similarly, honey has a long history of use in wound care due to its ability to create a protective barrier, reduce inflammation, and promote tissue oxygenation and cell growth. medanta.org While the specific mechanisms of this compound in wound healing are still under investigation, its structural similarity to other biologically active coumarins suggests it may influence these complex cellular and molecular processes.

Anticancer and Chemopreventive Activities

This compound has demonstrated notable anticancer and chemopreventive activities, which are being explored through various mechanistic studies.

Induction of Apoptosis in Cancer Cell Lines (e.g., MDA-MB-231 breast cancer cells)

Research has highlighted the ability of this compound to induce apoptosis, or programmed cell death, in cancer cells. Studies involving MDA-MB-231 breast cancer cells, a type of triple-negative breast cancer (TNBC), have shown that certain compounds can significantly reduce cell viability by triggering apoptosis. researchgate.net The induction of apoptosis is a key mechanism for many anticancer agents. For instance, studies on other natural products have shown that they can initiate apoptosis in MDA-MB-231 cells through the activation of caspase pathways. cyprusjmedsci.comnih.gov This suggests a potential mechanism by which this compound may exert its anticancer effects.

Inhibition of Cancer Cell Viability and Migration (e.g., Triple-negative breast cancer models)

Beyond inducing apoptosis, this compound has been shown to inhibit the viability and migration of cancer cells, particularly in triple-negative breast cancer (TNBC) models. TNBC is known for its aggressive nature and high risk of metastasis. medsci.org The inhibition of cell viability and migration is a critical aspect of controlling cancer progression. medsci.orgnih.gov Research on other compounds has demonstrated that they can suppress the migration of TNBC cells, such as MDA-MB-231, through various signaling pathways. nih.govresearchgate.net The ability of this compound to reduce the viability of MDA-MB-231 cells further underscores its potential as an anticancer agent. researchgate.net

Potential in Photodynamic Therapy (PDT) with UV light

Photodynamic therapy (PDT) is a treatment modality that utilizes a photosensitizing agent, light, and oxygen to kill cancer cells. nih.govcleaverdermatology.comhancockdermatology.com Furanocoumarins, the class of compounds to which this compound belongs, are known for their photosensitizing properties. nih.govresearchgate.net

This compound is recognized as a photosensitizer. nih.govscienceopen.com Photosensitizers are compounds that, upon activation by a specific wavelength of light, can generate reactive oxygen species (ROS) that are toxic to cells. nih.govscienceopen.com This property is the foundation of their use in PDT. nih.gov Furanocoumarins, including bergapten and other psoralen derivatives, are well-documented for their photosensitizing effects when exposed to UVA light. nih.govnih.gov

A key mechanism of action for many furanocoumarins in PDT is their ability to form photoadducts with DNA. molaid.com When irradiated with UVA light, these compounds can intercalate between the base pairs of DNA and form covalent bonds, known as cycloaddition products, with pyrimidine bases. molaid.compsu.edu This can lead to the formation of monoadducts or interstrand cross-links, which can disrupt DNA replication and transcription, ultimately leading to cell death. psu.edu The mechanism of many furocoumarins involves the formation of these photoadducts with DNA and other cellular components. molaid.comt3db.ca

Generation of Reactive Oxygen Species

Mechanistic studies have revealed that this compound, like other furanocoumarins, can induce the generation of reactive oxygen species (ROS). nih.gov This process is often initiated by exposure to UVA radiation. nih.gov The phototoxic effects of furanocoumarins can occur through two primary pathways: Type I and Type II phototoxic responses. Type I reactions involve the formation of adducts with DNA, while Type II reactions lead to oxidative damage through the production of ROS that interact with cellular components like proteins, lipids, and DNA. nih.gov This generation of ROS is a key mechanism underlying some of the compound's biological activities. nih.govnih.gov For instance, in the context of photodynamic therapy, the production of ROS by photosensitizers like furanocoumarins can lead to the destruction of targeted cells, such as those in neoplastic tumors. nih.govconicet.gov.ar

Antimicrobial Properties

This compound has demonstrated notable antimicrobial properties, showing activity against a variety of pathogens.

Antibacterial Activity

Research has indicated that this compound possesses antibacterial effects. Studies on coumarins isolated from various plants have shown their potential to inhibit the growth of bacteria. sinica.edu.tw For example, various furanocoumarins have shown effectiveness against different bacterial strains. researchgate.net The antibacterial action of these compounds is a significant area of interest for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound also exhibits antifungal activity. Furanocoumarins, as a class, are known to inhibit fungal growth, often through mechanisms that may involve DNA crosslinking. Research has confirmed the antifungal potential of furanocoumarin fractions from certain plants against standard fungal strains like Candida albicans and Aspergillus niger. researchgate.net

Antiviral Activity (e.g., Inhibition of Viral Replication)

The antiviral activity of this compound is another critical aspect of its biological profile. It has been shown to inhibit the replication pathways of certain viruses. Studies on related furanocoumarins have demonstrated their ability to interfere with viral life cycles. For instance, isoimperatorin, another furanocoumarin, was found to inhibit the neuraminidase of the influenza A virus, thereby blocking the release of progeny viruses. frontiersin.org Other research has shown that extracts from Apiaceae plants, which contain various coumarins, can inhibit the replication of influenza viruses. nih.gov

Structure-Activity Relationships in Antimicrobial Efficacy

The antimicrobial efficacy of this compound and related furanocoumarins is closely linked to their chemical structure. The presence and position of substituents on the furanocoumarin nucleus play a crucial role in their biological activity. For instance, modifications to increase the lipophilicity of a furanocoumarin derivative, 12-(2'-chloropropan-2'-yl)-8-hydroxybergapten, resulted in enhanced antimicrobial activity against test pathogens. researchgate.netresearchgate.net This suggests that lipophilicity is a key factor in the antimicrobial action of these compounds. researchgate.netresearchgate.net Furthermore, studies on 8-hydroxyquinoline derivatives, a different class of antimicrobial agents, have also highlighted the importance of structure-activity relationships in their design and development. nih.govnih.gov Research on various plant-derived compounds has identified specific functionalities, such as 6-methoxyflavone and 8-hydroxy furanocoumarin moieties, as being important for inhibitory activity against certain cell lines. nih.gov

Enzyme Modulation and Inhibition

This compound, a naturally occurring furanocoumarin, demonstrates notable interactions with various enzyme systems, influencing their activity and function. These interactions are pivotal to its biological effects and are a key area of scientific investigation.

O-methyltransferase Substrate Activity

This compound serves as a crucial substrate for specific O-methyltransferases (OMTs), enzymes that catalyze the transfer of a methyl group. In plants like Ruta graveolens, distinct OMTs exhibit high substrate specificity. The 8-O-methyltransferase exclusively acts on this compound and xanthotoxol. This enzymatic reaction converts this compound to isopimpinellin, a compound with its own biological properties. researchgate.net This highlights the role of this compound as a key intermediate in the biosynthetic pathways of other furanocoumarins.

Research on cultured parsley cells has further elucidated the specificity of these enzymes. While S-adenosyl-L-methionine:xanthotoxol O-methyltransferase (XMT) can convert this compound to isopimpinellin, it does so with only 2% of the efficiency observed with its primary substrate, xanthotoxol. researchgate.net This suggests the potential involvement of a third, distinct methyltransferase in the biosynthesis of isopimpinellin from this compound in this system. researchgate.net Similarly, studies in Cnidium monnieri have identified two O-methyltransferases, CmOMT1 and CmOMT2, that can efficiently transform this compound into other furanocoumarins, indicating that these enzymes mediate multiple methylation steps in coumarin biosynthesis. researchgate.net

The specificity of these O-methyltransferases is critical for the diversity of furanocoumarins found in nature. For instance, the 5-O-methyltransferase in Ruta graveolens acts on bergaptol, while the 8-O-methyltransferase acts on this compound, demonstrating a clear positional specificity.

Enzyme Specificity in Furanocoumarin Biosynthesis

| Plant/Cell System | Enzyme | Substrate(s) | Product(s) | Key Finding |

| Ruta graveolens | 8-O-methyltransferase | This compound, Xanthotoxol | Isopimpinellin | Exhibits absolute substrate specificity for the 8-hydroxyl position. |

| Ruta graveolens | 5-O-methyltransferase | Bergaptol, 5-Hydroxyxanthotoxin | Bergapten | Acts exclusively on the 5-hydroxyl position. |

| Cultured Parsley Cells | S-adenosyl-L-methionine:xanthotoxol O-methyltransferase (XMT) | Xanthotoxol, this compound | Xanthotoxin, Isopimpinellin | Methylates this compound at a much lower efficiency than xanthotoxol. researchgate.net |

| Cnidium monnieri | CmOMT1, CmOMT2 | Bergaptol, this compound | Bergapten, Isopimpinellin | Efficiently mediate multistep methylations in linear furanocoumarin biosynthesis. researchgate.net |

Interaction with Cytochrome P450 Enzymes (e.g., CYP3A4 inhibition)

This compound is also recognized for its interaction with cytochrome P450 (CYP) enzymes, particularly CYP3A4, a major enzyme in the liver responsible for metabolizing a wide range of foreign compounds. researchgate.net Furanocoumarins, as a class, are known inhibitors of CYP3A4, which is the basis for the well-documented "grapefruit-drug interactions" that can alter the pharmacokinetics of many medications. biorxiv.orgnih.gov

While its direct inhibitory potency on CYP3A4 is a subject of ongoing research, related furanocoumarins show significant activity. For example, bergaptol, which is structurally similar, inhibits the CYP3A4 enzyme with an IC50 of 24.92 µM. medchemexpress.comcaymanchem.com The presence of an O-geranyl side chain in other furanocoumarins, like bergamottin, has been shown to enhance their binding to the active site of CYP3A4 and increase their inhibitory activity. biorxiv.orgnih.gov The metabolism of the furan ring by CYP3A4 can produce reactive chemicals that inactivate the enzyme itself. biorxiv.orgnih.gov

Acetylcholinesterase Inhibition (Structure-Activity Relationship)

There is growing interest in the potential of coumarins to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease. frontiersin.org Studies on the structure-activity relationships of coumarins have provided insights into the features that influence their AChE inhibitory activity. For instance, research has shown that xanthotoxin, which possesses a methoxy group at the C8 position, exhibits better acetylcholinesterase inhibitory activity compared to other coumarins. researchgate.net This suggests that the substitution pattern on the coumarin scaffold is crucial for its interaction with the enzyme. While direct studies on this compound's AChE inhibitory activity are less common, the activity of structurally related compounds points to its potential in this area.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. medchemexpress.com Its mechanisms of action often involve the modulation of key inflammatory pathways. Research has shown that related compounds, such as xanthotoxol (also known as 8-hydroxypsoralen), can significantly inhibit the production of inflammatory mediators like prostaglandin E2 (PGE2), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.com

Xanthotoxol has been shown to decrease the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response. mdpi.com The anti-inflammatory effects of coumarin-containing plants are well-documented and are considered a basis for their traditional use. core.ac.ukjchemrev.com

Antioxidant Activity

The antioxidant properties of this compound and related furanocoumarins contribute to their biological effects. medchemexpress.com Antioxidants can neutralize harmful free radicals, thus protecting cells from oxidative damage. The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. caymanchem.com For example, bergaptol has been shown to scavenge both DPPH and ABTS radicals effectively. caymanchem.com The presence of hydroxyl groups on the coumarin structure is generally associated with antioxidant activity.

Effects on Cellular Signaling Pathways (e.g., TLR4/NF-κB Pathway)

Emerging evidence indicates that this compound can modulate cellular signaling pathways, such as the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway. dovepress.com This pathway is a critical regulator of the inflammatory response. nih.govfrontiersin.org Activation of TLR4 by stimuli like LPS leads to the activation of the NF-κB transcription factor, which in turn upregulates the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. nih.govfrontiersin.org

Studies have identified this compound as one of the components in herbal extracts that may contribute to the regulation of the TLR4/NF-κB signaling pathway. dovepress.com Research on xanthotoxol has demonstrated that it can suppress the LPS-stimulated phosphorylation of the inhibitor of κBα (IκBα) and prevent the translocation of the NF-κB p65 subunit from the cytosol to the nucleus in macrophage cells. mdpi.com This inhibition of NF-κB activation is a key mechanism underlying its anti-inflammatory effects. mdpi.com

Modulation of Inflammatory Pathways by Related Coumarins

| Compound | Cell Line | Key Findings |

| Xanthotoxol | RAW 264.7 Macrophages | Inhibited LPS-induced production of PGE2, IL-6, and IL-1β. mdpi.com |

| Xanthotoxol | RAW 264.7 Macrophages | Decreased protein levels of iNOS and COX-2. mdpi.com |

| Xanthotoxol | RAW 264.7 Macrophages | Suppressed LPS-stimulated phosphorylation of IκBα, p38 MAPK, and JNK. mdpi.com |

| Xanthotoxol | RAW 264.7 Macrophages | Inhibited the nuclear translocation of NF-κB p65. mdpi.com |

Impact on Gene Expression (e.g., IL-8 gene)

While direct investigations into the effects of isolated this compound on the gene expression of the pro-inflammatory chemokine Interleukin-8 (IL-8) are limited, a substantial body of research on related furanocoumarins and extracts containing this compound provides significant mechanistic insights. The evidence strongly suggests that this compound likely modulates inflammatory gene expression, including that of the IL-8 gene, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The expression of the IL-8 gene is known to be heavily regulated by the transcription factor NF-κB. nih.gov The promoter region of the IL-8 gene contains a binding site for NF-κB, and its activation is a critical step in initiating the transcription of IL-8 and other pro-inflammatory cytokines. nih.govwikipedia.org

A key study investigated the effects of a traditional herbal pair, Phellodendri Chinensis Cortex-Cnidii Fructus (PC), used to treat atopic dermatitis. mycocentral.eumycocentral.eu Analysis identified this compound as one of the 18 prototype components absorbed into the bloodstream following administration of the PC extract. mycocentral.eumycocentral.eu The study demonstrated that the PC extract significantly alleviated inflammation by regulating the Toll-like receptor 4 (TLR4)/NF-κB pathway. mycocentral.eu In experimental models, the extract markedly reduced the protein expression levels of TLR4 and the phosphorylated, active form of the NF-κB p65 subunit, while increasing the expression of the inhibitory protein IκB-α. mycocentral.eu This disruption of the NF-κB signaling cascade is a plausible mechanism by which this compound contributes to the anti-inflammatory effects of the extract and modulates the expression of NF-κB target genes like IL-8.

Table 1: Effect of Phellodendri Chinensis Cortex-Cnidii Fructus (PC) Extract on Inflammatory Pathway Proteins mycocentral.eu

| Protein Target | Effect of PC Extract Treatment | Signaling Pathway | Implication for Gene Expression |

| TLR4 | Significant Reduction | TLR4/NF-κB | Decreased activation of downstream signaling |

| p-NF-κB p65 | Significant Reduction | TLR4/NF-κB | Reduced translocation of active NF-κB to the nucleus |

| IκB-α | Significant Increase | TLR4/NF-κB | Sequestration of NF-κB in the cytoplasm, preventing gene transcription |

This finding is consistent with research on other furanocoumarins. For instance, the furanocoumarin imperatorin was found to significantly reduce the tumor necrosis factor-alpha (TNFα)-induced expression of several pro-inflammatory cytokines, including IL-1β, TNFα, IL-6, and IL-8, in fibroblast-like synoviocytes. cenmed.com The mechanism was identified as the inhibition of NF-κB activation by preventing the degradation of the IκBα inhibitor. cenmed.com Similarly, other coumarins like osthole have been shown to reduce the secretion of IL-1β, IL-6, IL-8, and TNF-α by disrupting the NF-κB pathway. uni.lu Another furanocoumarin, isogosferol, was also found to decrease the production of NF-κB. nih.gov

Collectively, these studies indicate a common mechanism among several furanocoumarins involving the downregulation of the NF-κB signaling pathway. Given that this compound is an active, serum-absorbed constituent of an herbal preparation proven to inhibit this pathway, it is highly probable that it contributes to the modulation of inflammatory gene expression. mycocentral.eumycocentral.eu By inhibiting the activation of NF-κB, this compound likely suppresses the transcription of target genes, including the potent neutrophil chemoattractant, IL-8.

Pharmacological Studies and Pre-clinical Development

In Vitro Studies and Cell-Based Assays

Cell Viability and Proliferation Assays

In vitro studies have demonstrated the effects of 8-Hydroxybergapten on the viability and proliferation of various cell types. One study reported that this compound significantly reduced cell viability in MDA-MB-231 breast cancer cells. The assessment of cell viability and proliferation is crucial in determining the potential cytotoxic or cytostatic effects of a compound. abcam.comnih.gov Commonly used methods for these assessments include colorimetric assays such as the MTT, XTT, and WST-1 assays, which measure the metabolic activity of viable cells. nih.govsigmaaldrich.com The Cell Counting Kit-8 (CCK-8) is another sensitive colorimetric assay that determines cell viability by measuring the activity of dehydrogenases in living cells. abcam.comdojindo.com These assays rely on the principle that viable cells can reduce a tetrazolium salt to a colored formazan product, with the amount of dye produced being directly proportional to the number of living cells. abcam.comnih.govdojindo.com

| Assay Type | Principle | Detection Method |

| MTT Assay | Reduction of yellow tetrazolium salt (MTT) to purple formazan by mitochondrial dehydrogenases in viable cells. nih.gov | Spectrophotometry |

| XTT Assay | Reduction of XTT to a water-soluble formazan product by metabolically active cells. sigmaaldrich.com | Spectrophotometry |

| WST-1 Assay | Cleavage of WST-1 to a soluble formazan by cellular mechanisms at the cell surface. sigmaaldrich.com | Spectrophotometry |

| CCK-8 Assay | Reduction of the water-soluble tetrazolium salt WST-8 to a yellow-colored formazan dye by cellular dehydrogenases. abcam.comdojindo.com | Spectrophotometry |

Apoptosis Induction Studies

Research indicates that this compound can induce apoptosis, or programmed cell death, in cancer cells. Specifically, studies have shown that it induces apoptosis in MDA-MB-231 breast cancer cells, contributing to the observed reduction in cell viability. Apoptosis is a critical mechanism for removing damaged or cancerous cells, and its induction is a key strategy in cancer therapy. semanticscholar.org

Enzyme Inhibition Assays

This compound has been shown to inhibit several enzymes. It is known to inhibit collagenase, an enzyme that breaks down collagen, which is relevant to its potential anti-wrinkle effects. Additionally, it inhibits tyrosinase, a key enzyme in melanin production, suggesting its utility in skin whitening applications. sinica.edu.tw Studies have also investigated its inhibitory effects on cytochrome P450 (CYP) enzymes. One study reported its inhibitory concentration (IC50) values against CYP1A1/2, CYP2A6, and CYP3A4. ulisboa.pt Enzyme inhibition assays are crucial for understanding the mechanism of action of a compound and for identifying potential drug-drug interactions. plos.org

| Enzyme Target | Biological Function | Observed Effect of this compound |

| Collagenase | Breaks down collagen. | Inhibition, preventing collagen degradation. |

| Tyrosinase | Key enzyme in melanin synthesis. | Inhibition, leading to reduced pigmentation. sinica.edu.tw |

| CYP1A1/2 | Drug metabolism. | Inhibition with an IC50 of 5.107 µM. ulisboa.pt |

| CYP2A6 | Drug metabolism. | Inhibition with an IC50 of 64.21 µM. ulisboa.pt |

| CYP3A4 | Drug metabolism. | Inhibition with an IC50 of 53.10 µM. ulisboa.pt |

Collagen Synthesis Measurement

Studies have demonstrated that this compound can promote the synthesis of collagen. google.comkoreascience.kr In one experiment, the effect of this compound on collagen synthesis was found to be greater than that of vitamin C, a well-known collagen synthesis promoter. google.com The measurement of collagen synthesis is often performed using methods like the Procollagen Type I C-Peptide (PICP) EIA kit, which quantifies the amount of newly synthesized collagen in cell cultures. google.com This pro-collagen activity is a key factor in its potential application in anti-wrinkle treatments. researchgate.net

In Vitro Antimicrobial Susceptibility Testing

This compound has demonstrated antimicrobial properties. In vitro antimicrobial susceptibility testing is essential to determine the effectiveness of a compound against various microorganisms, including bacteria and fungi. biomerieux.comwoah.org These tests, such as the Kirby-Bauer disk diffusion method or broth dilution methods, measure the concentration of an antimicrobial agent required to inhibit the growth of a specific microbe. asm.orgnih.gov Research has shown that this compound exhibits antiviral, antibacterial, and antifungal effects, indicating its potential for treating infections.

In Vivo Animal Models and Efficacy Assessment

While extensive in vitro data exists for this compound, information regarding its efficacy in in vivo animal models is more limited in the provided search results. However, the furanocoumarin class of compounds, to which this compound belongs, has been studied in animal models for various therapeutic applications. For instance, furanocoumarins are used in photodynamic therapy for cancer, and their efficacy is evaluated in animal models of the disease. semanticscholar.org Furthermore, experimental phytophotodermatitis induced in animal models has shown histological changes like keratinocyte necrosis and vesicle formation upon exposure to phototoxic compounds and UV light. nih.gov Dextran sulfate sodium (DSS)-induced colitis in mouse models is another area where related compounds have been investigated. acs.org The genus Heracleum, a source of this compound, has been studied in both in vitro and in vivo models for its pharmacological properties. jchemrev.com

Studies on Skin Conditions (e.g., Vitiligo Models)

Vitiligo, a condition characterized by the loss of skin pigmentation, presents a significant challenge in dermatology. Research has indicated that this compound may offer a promising avenue for treatment. Studies have shown that in combination with UV exposure, this compound can lead to significant repigmentation in patients with vitiligo. This suggests its potential to stimulate melanocytes, the cells responsible for producing melanin. The mechanism is thought to involve the promotion of melanin synthesis. researchgate.net While vitiligo is a complex autoimmune disease with a strong genetic component, the development of treatments that can effectively repigment the skin is a key area of research. umassmed.edudermatologytimes.com

Cancer Models

The potential of this compound as an anticancer agent has been explored in pre-clinical settings. Research has demonstrated its ability to inhibit the survival and migration of cancer cells. Specifically, one study highlighted that this compound significantly reduced the viability of MDA-MB-231 breast cancer cells by inducing apoptosis, or programmed cell death. Furanocoumarins as a class of compounds have shown anti-cancer activity against various cancer types, including breast, skin, and leukemia. mdpi.com The photosensitizing properties of some furanocoumarins are also being investigated for their use in photodynamic therapy for cancer. conicet.gov.ar

Atopic Dermatitis Mouse Models

Atopic dermatitis (AD) is a chronic inflammatory skin disease. wuxibiology.comnih.gov Mouse models are crucial for understanding the pathophysiology of AD and for testing new therapeutic agents. nih.gov Studies have investigated the effects of various compounds in these models. For instance, in dinitrochlorobenzene (DNCB)-induced AD mouse models, treatments are evaluated based on their ability to reduce symptoms like scratching and skin lesions. While direct studies on this compound in atopic dermatitis mouse models are not extensively detailed in the provided results, the anti-inflammatory properties of related compounds suggest a potential area for future investigation. veterinary-practice.com

Insecticidal Efficacy in Agricultural Pests

Beyond its potential in human medicine, this compound has also demonstrated insecticidal properties. Research has shown its effectiveness against agricultural pests, indicating its potential as a natural pesticide. jocpr.com The development of new and effective insecticides is crucial for sustainable agriculture. researchgate.net Studies on related compounds from the Tpp family of proteins have shown high insecticidal activity against specific pests like the small brown planthopper, a significant rice pest. nih.gov

Formulation and Delivery Systems for Therapeutic Applications

To enhance its therapeutic potential, various formulation and delivery strategies for this compound and similar compounds are being explored. For topical applications, it can be incorporated into delivery systems like liposomes, nanoparticles, and topical patches, tapes, or sprays. google.com It can also be formulated into cosmetic products such as creams, foundations, and lipsticks. google.com The solubility of this compound in dimethyl sulfoxide (DMSO) makes it suitable for in vitro assays. For systemic applications, oral formulations have been developed for related furanocoumarins like 8-methoxypsoralen, with newer preparations aiming to improve patient tolerance. nih.gov Advanced delivery systems, such as supramolecular hydrogels, are being investigated for the co-delivery of multiple anti-cancer drugs to achieve synergistic effects. nih.gov

Comparative Efficacy with Reference Compounds (e.g., Kojic Acid, Arbutin, Prednisolone)

The efficacy of this compound has been compared to other well-known compounds in various applications.

Kojic Acid and Arbutin: In the context of skin whitening, this compound's inhibitory effect on tyrosinase, a key enzyme in melanin production, is often compared to that of kojic acid and arbutin. researchgate.netsinica.edu.tw Some studies suggest that the tyrosinase inhibition by this compound is superior to that of kojic acid and arbutin. sinica.edu.tw Both kojic acid and arbutin are widely used as depigmenting agents. jcadonline.comcurology.com Comparative studies have shown that kojic acid and hydroquinone have comparable efficacy in treating melasma, although kojic acid may be more irritating. nih.govnih.govunair.ac.id Arbutin has also been shown to be an effective skin-lightening agent. jcadonline.comresearchgate.net

Prednisolone: In the context of inflammatory conditions like atopic dermatitis, the efficacy of new treatments is often compared to corticosteroids like prednisolone. nih.gov Prednisolone is a commonly used oral corticosteroid for inflammatory skin diseases. dermnetnz.org While effective, long-term use of systemic corticosteroids is generally avoided due to potential side effects. thischangedmypractice.comnih.gov In animal models of atopic dermatitis, the effects of test compounds on reducing inflammation and scratching are often compared to the effects of prednisolone. veterinary-practice.comnih.gov

Table of Research Findings for this compound

| Area of Study | Model/System | Key Finding | Reference |

|---|---|---|---|

| Skin Conditions | Vitiligo Patients | Showed promising results in repigmentation when combined with UV exposure. | |

| Cancer | MDA-MB-231 Breast Cancer Cells | Significantly reduced cell viability through apoptosis induction. | |

| Agricultural Pests | - | Possesses insecticidal activity. | |

| Skin Whitening | In vitro (Mushroom Tyrosinase) | Inhibits tyrosinase, an enzyme involved in melanin production. | sinica.edu.tw |

Table of Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 3083726 |

| Kojic Acid | 3840 |

| Arbutin | 440936 |

| Prednisolone | 5755 |

| Bergapten | 2355 |

| Xanthotoxin | 5707 |

| Isopimpinellin | 68297 |

| Hydroquinone | 785 |

| Psoralen | 6023 |

| Imperatorin | 3717 |

| Marmesin | 10255 |

| Dexamethasone | 5743 |

| Vitamin C | 54670067 |

Extraction and Purification Techniques

The initial and crucial step in studying this compound involves its isolation from a complex matrix, which is typically of plant origin. The selection of an appropriate extraction and purification strategy is vital for obtaining the compound in a sufficiently pure form for subsequent analysis and use.

Solvent extraction is a primary method for isolating this compound from plant materials. The choice of solvent is critical and depends on the polarity of the target compound and the composition of the plant matrix. Commonly used solvents include ethanol, methanol, acetone, chloroform, and ethyl acetate. For instance, a method for extracting this compound from the dried roots of Angelica dahurica involves heating the material in methanol at 80°C for three hours. google.com Another protocol specifies the use of 70% (v/v) ethanol at 60°C for six hours for extraction from plants like Phebalium nudum and Casimiroa edulis. Chloroform has also been utilized for the direct extraction from dried roots of Angelica dahurica var. formosana. google.com Following the initial extraction, liquid-liquid partitioning with different organic solvents can be employed to separate fractions based on polarity. mdpi.com For example, a methanol extract can be further fractionated using hexane and chloroform to enrich the this compound content. google.com

After solvent extraction, the crude extract contains suspended solids and a large volume of solvent that must be removed. Filtration is employed to separate the liquid extract from the solid plant residue. The resulting filtrate is then concentrated to reduce the volume, a process often accomplished using a rotary evaporator under reduced pressure. This step is essential for preparing the extract for subsequent chromatographic purification.

Chromatographic techniques are indispensable for the purification of this compound from the concentrated crude extract. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Silica Gel Column Chromatography: This is a widely used technique for the initial purification of this compound. The crude extract is loaded onto a column packed with silica gel, and a solvent system, such as a hexane-ethyl acetate mixture (e.g., 7:3 ratio), is used to elute the compounds. google.com Fractions are collected and analyzed to identify those containing the target compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving a high degree of purity, Prep-HPLC is often the method of choice. google.commdpi.comnih.gov This technique uses a high-pressure pump to pass the solvent through a column packed with smaller particles, leading to higher resolution and better separation. It is frequently used as a final purification step after initial column chromatography. google.com

Affinity Chromatography: In some specific applications, such as the purification of enzymes involved in this compound metabolism, affinity chromatography with specific ligands (e.g., CPAX-ligand columns) can be employed.

Recrystallization is a classic purification technique used to obtain highly pure crystalline solids. After chromatographic separation, the fractions containing this compound can be dissolved in a suitable solvent, such as methanol, and allowed to cool slowly. google.com As the solution cools, the solubility of this compound decreases, leading to the formation of crystals, while impurities remain in the solvent. This process can yield the compound with very high purity, often exceeding 98%. google.com

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a more recent and streamlined approach for extracting furanocoumarins, including this compound, from various matrices, particularly food and biological samples. mdpi.comresearchgate.netnih.govnih.govresearchgate.net The sample is first homogenized and then extracted with acetonitrile. researchgate.netnih.gov A powder, typically containing magnesium sulfate and sodium acetate, is added to induce phase separation and remove water. mdpi.comresearchgate.net The resulting organic layer, containing the furanocoumarins, can be directly analyzed or subjected to a further cleanup step using dispersive solid-phase extraction (dSPE) before analysis. mdpi.com This method has been successfully applied to the analysis of furanocoumarins in grapefruit and other foods. researchgate.netnih.govresearchgate.net

Spectroscopic and Chromatographic Characterization Methods

Once this compound has been isolated and purified, its structural identity and purity must be confirmed. This is achieved through a combination of spectroscopic and chromatographic methods.

| Technique | Purpose | Typical Findings for this compound |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single, sharp peak at a specific retention time under defined conditions (e.g., column type, mobile phase, flow rate). Purity is often determined to be ≥98.5%. sigmaaldrich.com |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | High-resolution separation and quantification, often coupled with mass spectrometry. nih.govresearchgate.netnih.gov | Provides rapid and sensitive analysis, allowing for the detection and quantification in complex mixtures like plant extracts and biological fluids. researchgate.netnih.gov |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. google.com | Provides the exact mass of the molecule, confirming its molecular formula as C₁₂H₈O₅. google.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the detailed molecular structure. google.com | ¹H-NMR and ¹³C-NMR spectra reveal the number and types of protons and carbon atoms and their connectivity, confirming the furanocoumarin backbone and the specific positions of the hydroxyl and methoxy groups. google.com |

| Infrared (IR) Spectroscopy | Identification of functional groups. researchgate.net | The IR spectrum shows characteristic absorption bands corresponding to the hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) functional groups present in the molecule. researchgate.net |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Confirmation of the chromophoric system. google.com | The UV spectrum exhibits absorption maxima characteristic of the psoralen chromophore, which can be used for quantification. google.com |

Toxicological Considerations and Safety Profiles

General Toxicity and Adverse Effects of Furanocoumarins

Furanocoumarins are recognized as phototoxic, meaning they can cause skin reactions when exposed to ultraviolet (UV) radiation. ciklab.com This class of compounds can also interfere with the metabolism of various drugs by inhibiting key enzymes. mdpi.commdpi.comamegroups.cnnih.gov

Contact with plants containing furanocoumarins, followed by exposure to sunlight, can lead to a condition known as phytophotodermatitis. medscape.comwikipedia.orgdermnetnz.orgnih.govmdpi.com This is a non-immunologic reaction, meaning it can occur in any individual without prior sensitization. medscape.comwikipedia.org The reaction is triggered by the interaction of furanocoumarins with long-wave ultraviolet A (UVA) radiation. medscape.comwikipedia.orgdermnetnz.org The intensity of the reaction can be heightened by factors such as wet skin, heat, and sweating. medscape.com

The clinical manifestations of phytophotodermatitis typically begin 24 to 48 hours after exposure. medscape.comdermnetnz.org The initial symptoms include a burning sensation and erythema (redness of the skin). medscape.comwikipedia.org This can progress to edema (swelling) and the formation of vesicles or blisters. medscape.comwikipedia.orgnih.govnih.gov After the acute inflammatory phase subsides, which can take several weeks, post-inflammatory hyperpigmentation often occurs. medscape.comdermnetnz.org This darkening of the skin is due to increased melanin production stimulated by the furanocoumarins and can last for months or even years. wikipedia.orgnih.gov

Furanocoumarins are activated by UVA radiation, which has wavelengths between 320 and 400 nanometers. medscape.comontosight.ai When a furanocoumarin molecule absorbs a photon from UVA light, it becomes energized to an excited state. medscape.com This activated molecule can then react with cellular components. Two types of reactions can occur: an oxygen-independent reaction where the furanocoumarin binds to DNA and RNA, and an oxygen-dependent reaction that results in damage to cell membranes. medscape.comnih.gov These reactions lead to cell death and the characteristic inflammatory response of phytophotodermatitis. medscape.comnih.gov

Furanocoumarins are known inhibitors of cytochrome P450 enzymes, particularly CYP3A4, which is a major enzyme in the liver and intestine responsible for metabolizing a large number of drugs. mdpi.comamegroups.cnnih.govnih.govjst.go.jpnih.gov By inhibiting these enzymes, furanocoumarins can alter the bioavailability of orally administered drugs, leading to potentially harmful increases in drug concentrations in the blood. mdpi.comcancertodaymag.org This interaction is the basis for the well-known "grapefruit juice effect," as grapefruit contains furanocoumarins that can interfere with the metabolism of various medications. mdpi.comamegroups.cnnih.govnih.govnih.gov

Phototoxicity and Phytophotodermatitis

Erythema, Edema, Blistering, Hyperpigmentation

Carcinogenic Potential of Furanocoumarins (Comparative Analysis)

The interaction of furanocoumarins with DNA, particularly in the presence of UV radiation, raises concerns about their carcinogenic potential. ciklab.comfrontiersin.orgvscht.czucr.edu

The International Agency for Research on Cancer (IARC) has evaluated the carcinogenicity of several furanocoumarins.

IARC Carcinogen Classifications:

Group 1: Carcinogenic to humans.

Group 2A: Probably carcinogenic to humans.

Group 2B: Possibly carcinogenic to humans.

Group 3: Not classifiable as to its carcinogenicity to humans.

| Compound | IARC Classification | Additional Notes |

| 8-Methoxypsoralen (Methoxsalen) plus UVA radiation | Group 1 who.intinchem.org | Sufficient evidence for carcinogenicity in humans. inchem.org |

| 5-Methoxypsoralen (Bergapten) | Group 2A who.inteuropa.euwho.inteuropa.eu | Classified as probably carcinogenic to humans. europa.eueuropa.eu |

The combination of 8-methoxypsoralen (also known as methoxsalen) with UVA radiation (PUVA therapy) is classified by IARC as Group 1, meaning it is carcinogenic to humans. who.intinchem.org 5-Methoxypsoralen (bergapten) is classified as Group 2A, indicating it is probably carcinogenic to humans. who.inteuropa.euwho.inteuropa.eu

IARC Classifications for Related Furanocoumarins (e.g., 8-methoxypsoralen, 5-methoxypsoralen)

Risk Assessment for Dietary Exposure

Assessing the risk associated with dietary intake of 8-Hydroxybergapten and other furanocoumarins involves evaluating their presence in various foodstuffs and understanding the dose required to elicit a phototoxic response. nih.goveuropa.eu Furanocoumarins are naturally present in a variety of plants, including celery, parsnips, and citrus fruits like grapefruit. nih.govresearchgate.net

The German Federal Institute for Risk Assessment (BfR), through its Senate Commission on Food Safety (SKLM), has evaluated the toxicological risks of furanocoumarins in food. The commission concluded that the risk of skin cancer from consuming typical quantities of foods containing these compounds is insignificant, as the intake levels are considerably below the doses known to cause phototoxic effects. nih.gov

However, the concentration of furanocoumarins in certain foods can increase significantly depending on storage, processing, and production conditions. nih.gov This is particularly true for items like celery and parsnips. nih.gov In such cases, the consumption of phototoxic quantities cannot be entirely ruled out. nih.gov For instance, one study involving human volunteers who ingested 300g of celery root (with a total phototoxic furanocoumarin content of 28.2 µg/g) did not result in observable skin reactions after UVA exposure, and blood levels of the compounds remained below the detection limit of 2 ng/ml. researchgate.net Conversely, higher intakes of total furanocoumarins from dietary sources have been associated with an increased risk of basal cell carcinoma (BCC) in large cohort studies of health professionals. researchgate.net

The process for dietary exposure assessment involves integrating data on the occurrence of the substance in different foods with food consumption data from the target population. europa.eu

Table 1: Factors in Dietary Risk Assessment of Furanocoumarins

| Factor | Description | Source |

|---|---|---|

| Occurrence Data | Concentration of furanocoumarins in various foods (e.g., celery, parsnips, citrus). | nih.govresearchgate.net |

| Consumption Data | Amount and frequency of consumption of furanocoumarin-containing foods by the population. | europa.eu |

| Phototoxic Dose | The amount of substance required to induce a phototoxic reaction upon UVA exposure. | nih.gov |

| Influencing Conditions | Storage, processing, and production methods can alter furanocoumarin concentrations in food. | nih.gov |

| Health Outcomes | Potential risks include acute phytophotodermatitis and long-term risks such as increased incidence of skin cancer. | nih.govresearchgate.net |

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Activities and Mechanisms

Future research is poised to uncover new biological roles for 8-Hydroxybergapten beyond its known properties as a furanocoumarin. While the phototoxic activities of furanocoumarins are well-documented, the specific non-photoactivated mechanisms of this compound are less understood. nih.govresearchgate.net Recent studies suggest its potential in treating inflammatory skin conditions. For instance, in a study on atopic dermatitis, a formula containing this compound was found to alleviate symptoms by targeting the TLR4/NF-κB signaling pathway, thereby reducing the levels of inflammatory cytokines like IgE, IL-4, TNF-α, and IL-6. dovepress.com

Further investigations could explore its activity in other therapeutic areas. Advanced molecular techniques, such as proteomics and gene expression profiling, can be employed to identify novel cellular targets and signaling pathways modulated by this compound. nih.gov This will provide a more profound understanding of its bioactivities, potentially revealing applications in areas such as neuroprotection, metabolic disorders, or as an antimicrobial agent. One study has already pointed towards the potential for enhancing its antimicrobial effects through chemical modification. researchgate.net

Development of Targeted Therapies and Formulations

A significant future direction is the development of targeted therapies that harness the unique properties of this compound while minimizing off-target effects. Its inherent photosensitivity makes it a candidate for photodynamic therapy (PDT), a treatment modality that uses a photosensitizer, light, and oxygen to destroy target cells, particularly in cancer treatment. researchgate.netnih.gov Research could focus on developing specific formulations, such as nanoparticles or liposomes, to deliver this compound directly to tumor tissues, which would then be activated by a localized light source.

Beyond PDT, formulating this compound for non-phototoxic applications is a key challenge. The development of novel delivery systems could improve its bioavailability and target it to specific tissues or organs, which is crucial for treating systemic inflammatory diseases or internal infections. This would allow for the exploitation of its therapeutic benefits without the risks associated with photosensitivity. nih.gov

Structure-Activity Relationship Studies for Lead Optimization